(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide
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Overview
Description
(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring substituted with a bromophenyl group, a hydroxy group, and a trifluoropropanoyl group, making it a molecule of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. One common approach is to start with a suitable pyrrolidine precursor and introduce the bromophenyl and trifluoropropanoyl groups through nucleophilic substitution and acylation reactions, respectively. The hydroxy group can be introduced via oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while substitution of the bromine atom can yield various substituted phenyl derivatives .
Scientific Research Applications
(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-(3-bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
- (2S,3aS,6R,7aS)-2-[(4-bromophenyl)sulfanyl]-6-isopropyl-3a-methylhexahydro-1,3,2-benzoxathiaphosphole 2-oxide
- 1-(Tert-butyl) 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
Uniqueness
What sets (2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoropropanoyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H16BrF3N2O3 |
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Molecular Weight |
409.20 g/mol |
IUPAC Name |
(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H16BrF3N2O3/c16-10-3-1-9(2-4-10)7-20-14(24)12-5-11(22)8-21(12)13(23)6-15(17,18)19/h1-4,11-12,22H,5-8H2,(H,20,24)/t11-,12+/m1/s1 |
InChI Key |
HZXVIHSWGKQYTM-NEPJUHHUSA-N |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)NCC2=CC=C(C=C2)Br)C(=O)CC(F)(F)F)O |
Canonical SMILES |
C1C(CN(C1C(=O)NCC2=CC=C(C=C2)Br)C(=O)CC(F)(F)F)O |
Origin of Product |
United States |
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